N1-Cyclohexyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine
Overview
Description
“N1-Cyclohexyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine” is a chemical compound with the molecular formula C16H26N2O2S and a molecular weight of 310.45 . It is available for bulk custom synthesis and procurement .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C16H26N2O2S . The exact structural layout is not provided in the search results.Scientific Research Applications
Electrochemical and Chemical Synthesis Applications :
- The compound has been used in the electrochemical synthesis of sulfonamide derivatives, as demonstrated in a study by Khazalpour and Nematollahi (2015). They reported the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, yielding N,N-diarylsulfonyl derivatives (Khazalpour & Nematollahi, 2015).
Photophysical Properties for Sensing Applications :
- Zhou et al. (2012) explored the photophysical properties of water-soluble sulfonato-Salen-type ligands derived from different diamines, including 1,3-benzenediamine. These ligands exhibit strong UV/Vis-absorption and fluorescence, making them useful as fluorescence sensors for Cu2+ in water and living cells (Zhou et al., 2012).
Biological Activity in Drug Synthesis :
- Saingar, Kumar, and Joshi (2011) described the synthesis of biologically active 1H-1,4-diazepines from a reaction involving benzenediamine derivatives. These compounds were tested for antimicrobial, antifungal, and anthelmintic activity, demonstrating the potential for pharmaceutical applications (Saingar, Kumar, & Joshi, 2011).
Applications in Material Sciences :
- The compound has been investigated in the context of material sciences, particularly in crystal structure studies. For example, Haider et al. (2009) analyzed the crystal structure of a related compound, providing insights into molecular interactions and structural properties (Haider et al., 2009).
Chemical Synthesis Methodologies :
- There are studies focused on developing new synthesis methods involving benzenediamine derivatives. For instance, Sharma et al. (2012) developed an efficient route for synthesizing thiazolidine derivatives, highlighting the versatility of these compounds in chemical synthesis (Sharma et al., 2012).
Properties
IUPAC Name |
1-N-cyclohexyl-1-N-ethyl-4-ethylsulfonylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-3-18(13-8-6-5-7-9-13)14-10-11-16(15(17)12-14)21(19,20)4-2/h10-13H,3-9,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFPRSWBMQYBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC(=C(C=C2)S(=O)(=O)CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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